Unii-51V7MJ99D8

Description

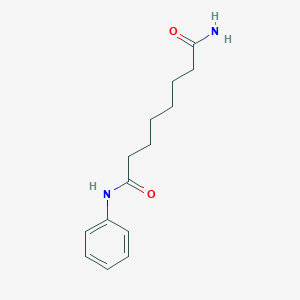

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-phenyloctanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-13(17)10-6-1-2-7-11-14(18)16-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H2,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYALHEGRKUJDBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305124-48-4 | |

| Record name | N-Phenyloctanediamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1305124484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-PHENYLOCTANEDIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51V7MJ99D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Phenyloctanediamide and Derivatives

Chemical Synthesis Pathways

Several chemical routes have been established for the synthesis of N-Phenyloctanediamide derivatives, with a strong emphasis on Vorinostat. These methods often start from readily available dicarboxylic acids or their derivatives.

Classical Synthetic Routes for N-Hydroxy-N'-phenyloctanediamide

Traditional synthesis of N-Hydroxy-N'-phenyloctanediamide (Vorinostat) frequently utilizes suberic acid (octanedioic acid) or its activated forms as the starting material.

From Suberic Acid: Suberic acid can be converted into its cyclic anhydride (B1165640) by treatment with acetic anhydride. This suberic anhydride then undergoes condensation with aniline (B41778) to form N-phenyloctanediamide (suberanilic acid). Subsequent activation of the remaining carboxylic acid group, followed by reaction with hydroxylamine (B1172632), yields Vorinostat. One reported method involves activating suberic acid with p-toluenesulfonyl chloride and benzotriazole, followed by reaction with aniline and then hydroxylamine hydrochloride, achieving good yields researchgate.netgoogle.com.

From Suberic Anhydride: Suberic anhydride, readily prepared from suberic acid and acetic anhydride in high yield (e.g., 98%), serves as a key intermediate. Its condensation with aniline derivatives allows for the introduction of diverse substituents on the phenyl ring, facilitating the synthesis of analogs researchgate.netacs.org.

Development of Facile and Expeditious Procedures

Research has focused on developing more efficient and straightforward synthetic protocols. One such advancement describes a facile and expeditious synthesis of N-Hydroxy-N'-phenyloctanediamide, which is noted for its simplicity and mild reaction conditions, often avoiding the need for chromatographic purification researchgate.net.

Multistep Synthesis Approaches for N-Phenyloctanediamide and its Analogs

Multistep synthesis strategies are employed to build the N-Phenyloctanediamide structure and its analogs, allowing for precise control over functionalization and purity.

Two-Step Protocol: A notable two-step protocol combines chemical acylation of aniline with lipase-catalyzed condensation and subsequent hydrolysis. This chemoenzymatic approach has demonstrated high yields and mild reaction conditions researchgate.net.

Synthesis of Analogs: To introduce diversity, various aniline derivatives are condensed with suberic anhydride. This allows for the synthesis of analogs with modifications on the phenyl ring, which can influence biological activity researchgate.netacs.org. For instance, modifications with short alkyl groups on the phenyl ring have been explored, with some analogs showing increased potency compared to SAHA acs.org.

Biotransformation and Enzymatic Synthesis

Enzymatic methods offer environmentally friendly and selective alternatives for the synthesis of diamides and their derivatives.

Amidase-Catalyzed Processes for Vorinostat Synthesis

Microbial amidases have emerged as powerful biocatalysts for the synthesis of hydroxamic acids, including Vorinostat.

Bacillus smithii Catalysis: A significant development is the amidase-catalyzed biotransformation of N'-phenyloctanediamide into N-hydroxy-N'-phenyloctanediamide (Vorinostat) using the amidase from Bacillus smithii IIIMB2907. Under optimized conditions (pH 7.0, 40°C, 12-hour reaction time, presence of ethanol), this process achieved over 90% bioconversion and an 83% yield of purified Vorinostat with high purity researchgate.netnih.gov. This represents a pioneering eco-friendly approach for Vorinostat synthesis researchgate.netnih.gov.

General Amidase Applications: Amidases, broadly classified within the nitrilase superfamily, are known for their hydrolytic and acyl transfer activities. They are utilized in the synthesis of chiral carboxylic acids, amino acids, and amides, demonstrating potential for applications in organic synthesis and biotransformation uct.ac.zanih.govresearchgate.nettandfonline.comnih.gov. For example, amidases have been employed in the synthesis of hydrazides from amides and hydrazine, showcasing their versatile substrate specificity nih.gov.

Green Chemistry Approaches in Diamide (B1670390) Synthesis

Green chemistry principles are increasingly being integrated into amide synthesis to minimize environmental impact.

Solvent-Free and Catalytic Methods: Several green chemistry approaches focus on solvent-free reactions or the use of environmentally benign catalysts. For instance, boric acid has been used as a catalyst for the solvent-free synthesis of amides from carboxylic acids and urea, offering a quick, convenient, and green alternative researchgate.net. Tannic acid has also been employed as a catalyst for the synthesis of 1-amidoalkyl-2-naphthols under solvent-free and microwave irradiation conditions, highlighting advantages such as short reaction times and good yields researchgate.net.

Mechanochemical Synthesis: Mechanochemical processes, such as planetary ball milling, offer a solvent-free route for synthesizing diamide tetraol monomers, which can then be enzymatically polymerized. This approach minimizes waste generation and aligns with green chemistry principles rsc.org.

Compound Name Table:

| Common Name | Chemical Name |

| Vorinostat / SAHA | N-Hydroxy-N'-phenyloctanediamide |

| N-Phenyloctanediamide | N-Phenyloctanediamide |

| Suberic Acid | Octanedioic acid |

| Suberic Anhydride | Octanedioic anhydride |

| Methyl Ester of Suberanilic Acid | Methyl 8-(phenylamino)-8-oxooctanoate |

Preparation of N-Phenyloctanediamide Derivatives and Analogs

The synthesis of N-Phenyloctanediamide derivatives aims to explore structure-activity relationships, enhance selectivity, and develop novel therapeutic agents. Various modifications have been made to the core structure, including alterations to the cap group, substitutions on the nitrogen atom, and the introduction of different functional groups.

Synthesis of Suberoylanilide Hydroxamic Acid (SAHA) Analogs with Modified Cap Groups

Research has focused on modifying the "cap" group of suberoylanilide hydroxamic acid (SAHA), which is known to interact with the protein surface. By replacing the phenyl group with various aryl or heteroaryl moieties, scientists aim to improve potency and selectivity. For instance, SAHA analogs bearing azaheterocycles in the cap group have been synthesized, with some showing improved inhibitory activity against HDAC1, HDAC3, and HDAC6 compared to SAHA itself mdpi.compreprints.org.

One approach involves synthesizing SAHA analogs with bulky cap groups, such as p-dimethylaminophenyl, 4-phenylaminophenyl, 4-phenyloxyphenyl, 9H-fluorenyl, or naphthalenyl rings. These were prepared from corresponding aryl amines or naphthalenyl acetic acid using amide coupling reactions followed by nucleophilic addition-elimination with hydroxylamine psu.edu. For example, N1-(biphenyl-4-methyl)-N1-hydroxy-N8-phenyloctanediamide was synthesized from N1-(Benzyloxy)-N1-(biphenyl-4-ylmethyl)-N8-phenyloctanediamide in 69% yield nih.gov. Another study detailed the synthesis of SAHA analogs modified at the C4 position of the linker, which demonstrated high selectivity towards HDAC6 and HDAC8 nih.gov.

Synthesis of N-Substituted Analogs to Enhance Selectivity

Substitution on the nitrogen atoms of the N-Phenyloctanediamide scaffold has been explored to fine-tune inhibitory properties and selectivity. For instance, N1-(Benzyloxy)-N1-methyl-N8-phenyloctanediamide was prepared in 98% yield nih.gov. Studies on N-substituted SAHA analogs have shown that modifications can lead to significantly reduced potency compared to SAHA nih.gov. For example, the pentyl variant displayed the most potent activity among a series of N-substituted analogs, albeit with a 1700-fold reduction in potency compared to SAHA nih.gov.

Preparation of Carbamate (B1207046) Derivatives as Potential Inhibitors

Carbamate derivatives have been synthesized and investigated for their inhibitory effects on various enzymes. While not directly linked to N-Phenyloctanediamide in all cited works, the synthesis of carbamates from carboxylic acids via Curtius reactions, followed by alcohol addition, has been reported for carbonic anhydrase and acetylcholinesterase inhibition tandfonline.com. These carbamates demonstrated potent inhibition against acetylcholinesterase (AChE) and carbonic anhydrase I and II isoenzymes, with AChE inhibition in the range of 0.209–0.291 nM tandfonline.com. Other studies have explored carbamate derivatives of tacrine (B349632) as potent cholinesterase inhibitors, with one compound showing an IC50 value of 22.15 nM against AChE nih.gov. Additionally, carbamate derivatives of podophyllotoxin (B1678966) have been synthesized as potential topoisomerase II inhibitors researchgate.net.

Development of Thiol-Containing Analogs and Non-Hydroxamate Inhibitors

A significant area of research involves replacing the hydroxamic acid group of SAHA with non-hydroxamate zinc-binding groups (ZBGs), such as thiols, to potentially overcome limitations associated with hydroxamates, including pharmacokinetic properties and genotoxicity mdpi.comugent.be. Thiol-based compounds modeled after SAHA have been synthesized, with one such compound, where the hydroxamic acid was replaced by a thiol, found to be as potent as SAHA nih.gov. Optimization of this thiol series led to the identification of HDAC inhibitors more potent than SAHA nih.gov. For example, mercaptoacetamide-based analogs of tubastatin A have been synthesized, with mercaptoacetamide 25 identified as an HDAC6 selective inhibitor researchgate.net. Pyrazole-containing thiol compounds have also been synthesized, showing class I and IIb preference, with the most potent compound exhibiting inhibitory activity in the range of 11–72 nM toward HDAC1–3 and HDAC6 mdpi.com.

Fluorinated Analogs and their Application in Mechanistic Studies

Fluorinated analogs are valuable in medicinal chemistry due to fluorine's unique properties, such as its small size and electronegativity, which can alter physicochemical properties and metabolic stability pnas.orgmdpi.com. Fluorinated compounds can serve as probes for studying enzyme mechanisms and designing more active therapeutic agents pnas.org. For instance, fluorinated deoxynucleotide analogs have been synthesized, which, despite being weak inhibitors, offer advantages in structural evaluation of enzyme catalytic complexes via X-ray crystallography due to their non-hydrolyzability pnas.org. The introduction of fluorine can provide insight into biochemical phenomena by altering chemical properties pnas.org. Research has also focused on synthesizing fluorinated drug scaffolds using SNAr substitution reactions, enabling the introduction of various substituents for biological screening lboro.ac.uk. While direct synthesis of fluorinated N-Phenyloctanediamide analogs is not extensively detailed in the provided snippets, the general utility of fluorination in creating analogs for mechanistic studies and therapeutic development is well-established pnas.orgmdpi.comlboro.ac.uk.

Molecular Interactions and Biochemical Mechanisms of N Phenyloctanediamide Derivatives

Mechanistic Studies at the Cellular Level (In Vitro)

In vitro studies have elucidated several cellular mechanisms through which N-Phenyloctanediamide derivatives exert their effects. A primary observed effect is the induction of cellular differentiation and apoptosis in various cancer cell lines researchgate.netnih.gov. For example, SAHA/Vorinostat has been shown to suppress the growth of human prostate cancer cell lines (LNCaP and PC-3) and induce differentiation and/or apoptosis in transformed cells researchgate.net.

Furthermore, these compounds can influence gene expression and chromatin structure. In the context of Friedreich's Ataxia, a related compound, BML-210 (N1-(2-aminophenyl)-N8-phenyloctanediamide), has demonstrated the ability to increase FXN mRNA expression and enhance histone acetylation in affected cells nih.gov. HDAC inhibitors, in general, are known to promote gene transcription by remodeling chromatin nih.gov.

The antiproliferative activity of N-Phenyloctanediamide derivatives and their analogs has also been evaluated in cancer cell lines, with some compounds exhibiting significant effects on cell proliferation researchgate.netresearchgate.net.

Compound List

N-Phenyloctanediamide Derivatives

N-hydroxy-N'-phenyloctanediamide (SAHA, Vorinostat)

BML-210 (N1-(2-aminophenyl)-N8-phenyloctanediamide)

N1-(Benzyloxy)-N8-phenyloctanediamide

8-mercapto-N-phenyloctanamide derivatives

Induction of Cell Cycle Arrest and Apoptosis in Transformed Cells

A key mechanism of action for N-Phenyloctanediamide derivatives, particularly SAHA, is their ability to induce cell cycle arrest and apoptosis in transformed cells. SAHA has been shown to induce differentiation and/or apoptosis in various transformed cell lines. researchgate.net It can cause cells to arrest at specific phases of the cell cycle, such as G0/G1, S, or G2/M phases, depending on the cell type and concentration. medsci.orgnih.govmdpi.com This cell cycle arrest, coupled with the induction of programmed cell death (apoptosis), contributes significantly to their antiproliferative effects. researchgate.netresearchgate.netresearchgate.net For instance, SAHA has demonstrated the ability to induce apoptosis in cutaneous T-cell lymphoma cells in vitro and suppress tumor progression in xenograft models. nih.gov

Accumulation of Acetylated Histones and Proteins

The primary molecular target of N-Phenyloctanediamide derivatives is the inhibition of histone deacetylases (HDACs). researchgate.net By blocking the activity of these enzymes, these compounds lead to a significant increase in the acetylation levels of histones and other non-histone proteins. medsci.orgmcours.net Histone acetylation generally results in a more relaxed chromatin structure, which facilitates access for transcription machinery, thereby promoting gene expression. tandfonline.comnih.govgoogleapis.com SAHA, for example, is known to induce hyperacetylation of histones H2A, H2B, H3, and H4, as well as proteins like α-tubulin. mcours.netbio-techne.com This accumulation of acetylated proteins can trigger various cellular responses, including cell cycle arrest and differentiation. medsci.org

Suppression of Cell Growth and Proliferation in Various Cell Lines

N-Phenyloctanediamide derivatives are potent inhibitors of cell growth and proliferation across a wide range of cancer cell lines. SAHA has been shown to suppress the growth of human prostate cancer cell lines (LNCaP and PC-3) and B-cell lymphoma A20 cells. researchgate.netnih.gov Its derivatives and related compounds, such as quinolinehydroxamic acids, have also demonstrated significant antiproliferative activity, with IC50 values often in the low micromolar range. researchgate.netresearchgate.net This suppression of proliferation is a direct consequence of the induction of cell cycle arrest and apoptosis, as well as the broader epigenetic modifications induced by HDAC inhibition. medsci.orgresearchgate.net

Activation of Autophagy

Beyond inducing apoptosis, N-Phenyloctanediamide derivatives, including SAHA, have been found to activate autophagy. medsci.orgbio-techne.com Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins, playing a complex role in cell survival and death. researchgate.netuliege.be SAHA can promote autophagic cell death, particularly in certain cancer contexts like tamoxifen-resistant breast cancer cells, where it increases the expression of autophagy markers such as LC3-II and beclin-1. medsci.org This activation of autophagy can be a compensatory mechanism or a direct contributor to cell death, depending on the cellular environment.

Anti-inflammatory and Anti-retroviral Actions of Related Compounds

Direct evidence for specific anti-inflammatory or anti-retroviral actions of N-Phenyloctanediamide derivatives was not extensively found in the reviewed literature. While SAHA has been noted to induce the activation and replication of latent HIV in vitro, bio-techne.com this is distinct from direct anti-retroviral activity. Research into anti-inflammatory properties has focused on other classes of N-phenyl derivatives, such as piperazines and phthalimides. biomedpharmajournal.orgmdpi.com Similarly, extensive research exists on various classes of antiretroviral drugs for HIV treatment, involving different mechanisms of action such as reverse transcriptase inhibition and entry inhibition, but these are not directly linked to N-Phenyloctanediamide derivatives in the provided search results. brieflands.comnih.govncid.sgmdpi.commsdmanuals.comaidsmap.com

Modulation of Gene Expression (e.g., p21)

N-Phenyloctanediamide derivatives significantly influence gene expression, notably by modulating the levels of cell cycle regulators like p21 (CDKN1A). patsnap.com SAHA treatment can lead to an increase in p21 expression, a key inhibitor of cyclin-dependent kinases (CDKs). mcours.netresearchgate.netoncohemakey.com Elevated p21 levels contribute to cell cycle arrest, particularly in the G1 phase, and can also influence differentiation and apoptosis. patsnap.com The regulation of p21 expression is a critical pathway through which HDAC inhibitors exert their antiproliferative effects. nih.gov Some SAHA derivatives have shown comparable or altered effects on p21 induction compared to SAHA itself. mcours.net

Interactions with Ribosomal Pathways and Protein Synthesis (e.g., Suberanilic Acid)

Data Tables

Structure Activity Relationship Sar and Computational Studies of N Phenyloctanediamide Derivatives

Structure-Activity Relationship Analysis

The biological activity of N-phenyloctanediamide derivatives is highly dependent on their molecular structure. The interplay between different components of the molecule dictates its potency and selectivity as an HDAC inhibitor.

Importance of Zinc-Binding Groups and Linker Regions for Inhibitory Activity

At the core of the inhibitory activity of N-phenyloctanediamide derivatives lies the zinc-binding group (ZBG). This functional group is crucial for chelating the zinc ion within the active site of histone deacetylase enzymes, a key interaction for inhibiting their function. In the case of UNII-51V7MJ99D8, the hydroxamic acid moiety serves as a potent ZBG. The high affinity of hydroxamic acid for the zinc ion is a primary determinant of the compound's inhibitory potency.

The linker region, the aliphatic chain connecting the zinc-binding group to the phenyl ring, also plays a critical role. The length and composition of this linker are significant for correctly positioning the ZBG within the enzyme's active site. For N-phenyloctanediamide derivatives, the octanediamide (B1619163) chain provides an optimal length to span the active site channel of HDACs.

Effects of Substitutions on the Phenyl Ring and Cap Group on Potency and Selectivity

Modifications to the phenyl ring, often referred to as the "cap group," can significantly influence both the potency and isoform selectivity of N-phenyloctanediamide derivatives. The cap group interacts with the surface of the enzyme, and even minor alterations can lead to substantial changes in biological activity.

Studies on analogs of suberoylanilide hydroxamic acid (SAHA), a closely related compound, have shown that introducing substituents on the phenyl ring can enhance potency and selectivity. For instance, the addition of small alkyl chains at various positions on the phenyl ring has been explored, with some derivatives showing improved anti-proliferative activity compared to the parent compound. The nature and position of these substituents can affect interactions with amino acid residues at the rim of the active site, thereby influencing isoform-specific binding.

Research has demonstrated that replacing the phenyl group with other aromatic or heteroaromatic systems can also modulate activity. The goal of these modifications is often to exploit subtle differences in the surface topology of different HDAC isoforms to achieve greater selectivity.

Exploration of Structural Simplicity in Lead Optimization

In the process of lead optimization for HDAC inhibitors, the principle of structural simplicity is often employed. This strategy aims to reduce molecular complexity to improve pharmacokinetic properties and synthetic accessibility while maintaining or enhancing biological activity. For N-phenyloctanediamide derivatives, this can involve modifications to the linker or cap group.

Molecular Modeling and Docking Studies

Computational methods are invaluable tools for understanding the interactions between N-phenyloctanediamide derivatives and their target enzymes at the molecular level. These studies provide insights that can guide the design of more potent and selective inhibitors.

Ligand-Enzyme Binding Affinity Predictions and Interaction Analysis

Molecular docking studies have been instrumental in elucidating the binding mode of N-hydroxy-N'-phenyloctanediamide within the active site of various enzymes. Docking simulations predict the preferred orientation of the ligand when bound to the protein, allowing for a detailed analysis of the intermolecular interactions.

For instance, a computer-aided drug design study identified N-hydroxy-N'-phenyloctanediamide as a potential analgesic agent by demonstrating its high affinity for the TrkA enzyme, with a calculated binding energy of -40.8985. scivisionpub.com In the context of HDAC inhibition, docking studies have been used to generate pharmacophore models for HDAC2 inhibitors using N'-hydroxy-N-phenyloctanediamide as a template compound. bohrium.com These models highlight the key chemical features required for effective binding.

Docking analyses of SAHA analogs, which share the same core structure as this compound, have revealed that the N-substituent on the hydroxamic acid can access a 14-Å internal cavity within the HDAC enzyme, which can be exploited to impart isoform selectivity. nih.gov

Below is an interactive data table summarizing the binding affinities of related compounds:

| Compound | Target | Binding Affinity (Ki) |

| Cpd-60 (HDAC1/2 inhibitor) | HDAC1 | 0.2–1.5 nM |

| Cpd-60 (HDAC1/2 inhibitor) | HDAC2 | 0.2–1.5 nM |

| Cpd-60 (HDAC1/2 inhibitor) | HDAC3 | 270 nM |

Conformational Analysis and Geometry Optimization of Diamide (B1670390) Structures

Understanding the three-dimensional structure and conformational flexibility of N-phenyloctanediamide derivatives is crucial for comprehending their biological activity. Conformational analysis and geometry optimization are computational techniques used to determine the most stable spatial arrangement of a molecule.

A study focused on the computer-aided molecular design of N-hydroxy-N'-phenyloctanediamide (also known as Vorinostat) performed conformational analysis and geometry optimization using the Hartree-Fock calculation method. researchgate.net The study calculated the steric energy for the molecule to be 19.364457 kcal/mol, identifying this as the lowest energy and most stable conformation. researchgate.net The heat of formation for this most energetically favorable conformation was determined to be 115441.244100 kcal/mol. researchgate.net Furthermore, the self-consistent field (SCF) energy, which represents the average interaction of the molecule with itself in a quantum-mechanical system, was calculated to be -116.682947 atomic units (-73219.720900 kcal/mol). researchgate.net

These computational analyses provide a foundational understanding of the molecule's intrinsic properties, which in turn influence its interactions with biological targets.

Compound Names

| UNII | Chemical Name |

| 51V7MJ99D8 | N-hydroxy-N'-phenyloctanediamide |

| SAHA | Suberoylanilide hydroxamic acid (Vorinostat) |

| Cpd-60 | A selective HDAC1/2 inhibitor |

In Silico Prediction of Molecular Properties

Computational, or in silico, methods are instrumental in the early stages of drug discovery for predicting the molecular properties of compounds like Vorinostat and its derivatives. These predictions help in assessing a compound's potential as a drug candidate by evaluating its drug-likeness and its ability to reach its target in the body, such as penetrating the blood-brain barrier (BBB).

Drug-Likeness: Drug-likeness is a qualitative concept used to evaluate a compound's suitability for oral administration based on its physicochemical properties. One of the most common sets of guidelines is Lipinski's rule of five. While specific in silico studies detailing the full Lipinski profile of Vorinostat are varied, its structural features are generally considered favorable for a drug molecule. Computational tools and web servers are frequently used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for new derivatives to ensure they possess desirable pharmacokinetic profiles. mdpi.comsemanticscholar.org For instance, in silico studies on N-phenylbenzamide derivatives, which share some structural similarities, predicted them to be hydrophilic, leading to a higher concentration in blood plasma compared to tissues. mdpi.com

Blood-Brain Barrier Penetration: The ability of a compound to cross the blood-brain barrier is crucial for treating central nervous system (CNS) disorders. In silico models and subsequent preclinical studies have been applied to Vorinostat and other histone deacetylase (HDAC) inhibitors. nih.gov Vorinostat exhibits many of the structural characteristics recommended for good BBB penetration. nih.gov Preclinical investigations have confirmed its ability to cross the BBB in animal models. nih.gov However, some studies suggest that its penetration might be lower than expected, possibly due to the action of active efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain. nih.govresearchgate.net Another HDAC inhibitor, panobinostat, has also been shown to be a substrate for efflux transporters like P-gp and breast cancer resistance protein (Bcrp), which limits its CNS penetration. researchgate.net

| Property | Prediction Method | Predicted Outcome for N-Phenyloctanediamide Derivatives |

|---|---|---|

| Human Intestinal Absorption | pkCSM, Graph-based signatures | Generally predicted to be well absorbed. mdpi.comsemanticscholar.org |

| Blood-Brain Barrier (BBB) Permeability | pkCSM, In vivo models | Capable of crossing the BBB, but may be limited by efflux pumps. nih.govnih.govresearchgate.net |

| Ames Toxicity | pkCSM | Often included in ADMET profiles to rule out mutagenicity. waocp.org |

| hERG Inhibition | pkCSM | Screened to avoid potential cardiotoxicity. mdpi.com |

| Hepatotoxicity | pkCSM | Assessed to predict potential liver damage. mdpi.com |

Rational Design and Synthesis of Novel Diamide-Based Inhibitors

The rational design of new drugs often uses the structure of existing molecules, like Vorinostat, as a starting point. Vorinostat is a pan-HDAC inhibitor, meaning it inhibits multiple HDAC enzymes. researchgate.net A significant goal in drug design is to create inhibitors that are selective for specific HDAC isoforms to improve efficacy and reduce side effects. researchgate.net

Computational methods such as ligand- and structure-based virtual screening are employed to identify novel non-hydroxamate HDAC inhibitors. researchgate.net These approaches use the known three-dimensional structure of the target enzyme to dock potential inhibitor molecules and predict their binding affinity. This allows researchers to prioritize which compounds to synthesize and test. researchgate.netrsc.org

Based on the pharmacophore of classic HDAC inhibitors like Vorinostat, researchers have designed and synthesized new series of compounds. These efforts include:

Nicotinamide (B372718) Derivatives: A series of nicotinamide derivatives were designed to replace the hydroxamate group, which can lead to metabolic abnormalities due to its strong chelation of the zinc ion in the HDAC active site. rsc.org Several of these new compounds showed potent HDAC inhibitory activity. rsc.org

N-heterocyclic Hydroxamic Acids: Novel hydroxamic acids incorporating a 1H-benzo[d]imidazole component have been designed and synthesized. rsc.org Docking studies of these compounds revealed key interactions within the HDAC binding pocket that contribute to their inhibitory potency. rsc.org

Hybrid Molecules: Strategies have involved creating hybrid molecules that combine the classic pharmacophore of HDAC inhibitors with other scaffolds, such as thiazolidinone, to develop compounds with improved properties, such as enhanced anti-metastatic effects compared to Vorinostat. researchgate.net

The synthesis of these novel diamide-based inhibitors typically involves multi-step chemical reactions to build the desired molecular structure, including the key features of a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. researchgate.netnih.gov

Metabolism and Biotransformation Pathways of N Phenyloctanediamide and Its Derivatives in Vitro

Identification and Profiling of Metabolites

In vitro studies using human-derived systems such as liver S9 fractions and hepatocytes have identified several key metabolites of N-Hydroxy-N'-phenyloctanediamide (Vorinostat). The biotransformation of Vorinostat results in metabolites that are generally considered inactive. wikipedia.orgnih.gov

The compound N-Hydroxy-N'-phenyloctanediamide, known as Vorinostat or Suberoylanilide Hydroxamic Acid (SAHA), is the N-hydroxylated derivative in this chemical family. nih.govchemspider.com In vitro metabolic studies have not focused on the N-hydroxylation of a precursor to form Vorinostat but rather on the metabolism of Vorinostat itself. Interestingly, one metabolic pathway identified in human hepatocytes is the reduction of the hydroxamic acid functional group of Vorinostat. This reductive pathway yields its non-hydroxylated counterpart, N-phenyloctanediamide. fda.gov This indicates a reversible or catabolic relationship where the N-hydroxylated compound is converted back to its diamide (B1670390) form.

The primary metabolic routes for Vorinostat in vitro are Phase II conjugation (glucuronidation) and hydrolysis followed by β-oxidation. wikipedia.orgresearchgate.netnih.gov Cytochrome P450-mediated oxidative metabolism is considered minimal. fda.gov

Glucuronidation: The most significant conjugation pathway is the direct glucuronidation of the hydroxamic acid moiety, forming Vorinostat O-glucuronide. nih.govfda.gov This metabolite is a major transformation product observed in vitro. fda.gov

Hydrolysis and β-Oxidation: Vorinostat can undergo hydrolysis of its hydroxamic acid group to form a carboxylic acid, 8-anilino-8-oxooctanoic acid. fda.gov This intermediate is then subject to β-oxidation, a metabolic process that shortens the octanediamide (B1619163) chain. This pathway yields the terminal metabolite 4-anilino-4-oxobutanoic acid, which has been identified as a major inactive metabolite. wikipedia.orgnih.govfda.gov

The table below summarizes the key metabolites of Vorinostat identified in in vitro systems.

| Parent Compound | Metabolite Name | Metabolic Pathway | System |

| N-Hydroxy-N'-phenyloctanediamide (Vorinostat) | Vorinostat O-glucuronide | Glucuronidation (Conjugation) | Human Liver S9, Hepatocytes |

| N-Hydroxy-N'-phenyloctanediamide (Vorinostat) | 8-anilino-8-oxooctanoic acid | Hydrolysis | Human Hepatocytes |

| N-Hydroxy-N'-phenyloctanediamide (Vorinostat) | 4-anilino-4-oxobutanoic acid | Hydrolysis & β-Oxidation | Human Hepatocytes |

| N-Hydroxy-N'-phenyloctanediamide (Vorinostat) | N-phenyloctanediamide | Reduction | Human Hepatocytes |

Characterization of Enzymatic Systems Involved in Metabolism

Specific enzymatic systems have been identified as responsible for the major metabolic transformations of Vorinostat in vitro.

mARC-System: The reduction of the N-hydroxylated (hydroxamic acid) group of Vorinostat to N-phenyloctanediamide is catalyzed by the mitochondrial Amidoxime Reducing Component (mARC) system. fda.govnih.gov This system is a three-component enzyme pathway consisting of mARC1 or mARC2, cytochrome b5, and NADH cytochrome b5 reductase, which collectively catalyze the reduction of various N-oxygenated molecules. researchgate.netnih.gov The mARC system is recognized for its role in reducing hydroxamic acids, positioning it as a key player in the reductive metabolism of Vorinostat. nih.govresearchgate.net

UGT1A and UGT2B Enzymes: Glucuronidation of Vorinostat is catalyzed by multiple UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov In vitro studies using cDNA-expressed human UGTs have demonstrated that several isoforms are capable of forming Vorinostat O-glucuronide. nih.govfda.gov UGT1A9 was identified as a primary enzyme in hepatic SAHA glucuronidation. nih.gov Other isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A10, and UGT2B17, also contribute to this pathway. nih.govfda.gov The extrahepatic enzymes UGT1A8 and UGT1A10 showed high activity, suggesting a role in metabolism within tissues like the gastrointestinal tract. nih.gov

The table below details the UGT enzymes involved in Vorinostat glucuronidation.

| Enzyme Family | Specific Isoforms with High Activity | Isoforms with Detectable Activity |

| UGT1A | UGT1A9, UGT1A8, UGT1A7, UGT1A10 | UGT1A1, UGT1A3, UGT1A4, UGT1A6 |

| UGT2B | UGT2B17 | UGT2B7 |

Cytochrome P450s: Multiple sources confirm that the biotransformation of Vorinostat is not significantly mediated by the Cytochrome P450 (CYP450) enzyme system. wikipedia.orgresearchgate.netnih.govnih.gov In vitro studies indicate that CYP enzymes play a minimal role in its clearance, and Vorinostat does not inhibit the major CYP450 isoenzymes. nih.govnih.gov This metabolic profile suggests a lower potential for drug-drug interactions involving the CYP450 pathway. nih.gov

Assessment of Metabolic Stability of N-Phenyloctanediamide Derivatives

The metabolic stability of N-Hydroxy-N'-phenyloctanediamide (Vorinostat) has been evaluated in various in vitro systems, which collectively indicate that the compound is subject to relatively rapid and extensive metabolism.

In studies with human liver S9 fractions, Vorinostat was found to be extensively metabolized, with approximately 80% of the parent compound remaining after a 60-minute incubation period. fda.gov The primary route of metabolism in this system was direct glucuronidation. fda.gov Other research has noted that hydroxamic acids, including Vorinostat, exhibit limited stability in human plasma, which was attributed to potential enzymatic hydrolysis. researchgate.net The stability was reportedly better in human serum compared to plasma. researchgate.net The rapid metabolism is a key factor contributing to its short in vivo half-life. nih.gov

The table below summarizes findings on the in vitro metabolic stability of Vorinostat.

| In Vitro System | Finding | Implication |

| Human Liver S9 Fractions | ~20% of parent compound metabolized after 60 minutes. fda.gov | Extensive metabolism via glucuronidation. |

| Human Plasma | Demonstrated to be unstable. researchgate.net | Susceptible to rapid enzymatic hydrolysis. |

| Human Serum | Better stability compared to plasma. researchgate.net | Anticoagulants in plasma may influence stability assays. |

Advanced Analytical Methodologies for N Phenyloctanediamide and Its Metabolites/derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. libretexts.org This process involves two phases: a stationary phase and a mobile phase. The separation is based on the differential partitioning of compounds between these two phases. libretexts.org For N-Phenyloctanediamide and its derivatives, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC) with various detection methods (e.g., DAD)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. tcichemicals.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. tcichemicals.com The separation is based on the analyte's affinity for the stationary versus the mobile phase. chemimpex.com

For the analysis of N-Phenyloctanediamide derivatives like N-Hydroxy-N'-phenyloctanediamide, HPLC is frequently used to assess purity. Commercial standards of this derivative often report purity levels greater than 98% or 99% as determined by HPLC. avantorsciences.comcarlroth.comresearchgate.net

A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is a common and powerful detector used in HPLC. sinobiological.com It measures the absorbance of the eluent across a wide range of UV-Vis wavelengths simultaneously, providing not just quantitative data but also spectral information that can aid in peak identification and purity assessment. sinobiological.com The use of HPLC with DAD has been reported for the quantification of related compounds; for instance, N-phenylacetamide has been quantified using HPLC-DAD with detection at 220 nm. lgcstandards.com In a specific application, the derivative N-Hydroxy-N'-phenyloctanediamide (Vorinostat) was analyzed with a reported HPLC retention time of 7.8 minutes. lgcstandards.com

The choice of column is critical for achieving good separation. For compounds like N-Phenyloctanediamide, which possess both polar (amide) and non-polar (phenyl, octyl) regions, reversed-phase columns (e.g., C18) are typically employed. unt.edu

Table 1: HPLC Analysis Data for N-Phenyloctanediamide Derivatives

| Compound | Reported Purity (by HPLC) | Detection Method | Reference |

|---|---|---|---|

| N-Hydroxy-N'-phenyloctanediamide | >98.0% | HPLC (DAD/UV) | avantorsciences.comresearchgate.net |

| N-Hydroxy-N'-phenyloctanediamide | ≥99% | HPLC | carlroth.com |

| N-Hydroxy-N'-phenyloctanediamide | 99.47% | HPLC (240 nm) | chemcoplus.co.jp |

Gas Chromatography (GC)

Gas Chromatography (GC) is a separation technique used for volatile and thermally stable compounds. nih.gov The sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). nih.gov Separation occurs based on the compound's boiling point and its interaction with the stationary phase, which is typically a liquid coating on the inside of the column. khanacademy.org

While direct GC analysis of N-Phenyloctanediamide may be challenging due to its relatively high molecular weight and potential for thermal degradation, the technique is highly relevant for certain metabolites or derivatives. For compounds that are not sufficiently volatile, derivatization can be employed to make them suitable for GC analysis. nih.gov

A powerful application of this technique is its coupling with mass spectrometry (GC-MS/MS). For example, a highly sensitive method for the quantification of N-phenyl-2-naphthylamine, a structurally related compound, was developed using gas chromatography and isotope-dilution tandem-mass spectroscopy (GC-MS/MS). lookchem.com This approach demonstrates the potential for GC-MS to be a valuable tool for the trace analysis of specific metabolites or degradation products of N-Phenyloctanediamide, particularly in complex matrices. lookchem.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating mixtures. chemimpex.comacs.org It involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel, coated onto a flat carrier such as a glass plate. acs.org The sample is spotted on the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). As the solvent moves up the plate via capillary action, it separates the sample components based on their differential affinity for the stationary and mobile phases. acs.org

TLC is widely used for monitoring reaction progress, identifying compounds in a mixture, and assessing purity. For derivatives of N-Phenyloctanediamide, such as N-Hydroxy-N'-phenyloctanediamide, TLC is often used as a preliminary purity check. neu.edu.tr For instance, a certificate of analysis for this derivative specified purity confirmation by TLC on a silica gel plate using a mobile phase of dichloromethane (B109758) and methanol (B129727) (8:2 ratio), with visualization under UV light. thermofisher.com

Table 2: TLC Analysis Example for a Derivative

| Compound | Stationary Phase | Mobile Phase | Result | Reference |

|---|---|---|---|---|

| N-Hydroxy-N'-phenyloctanediamide | Silica Gel (SiO2) | Dichloromethane : Methanol (8 : 2) | Single Spot, Rf = 0.70 | thermofisher.com |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the chemical structure of molecules. They rely on the interaction of electromagnetic radiation with matter to provide detailed information about molecular composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. It is based on the absorption of radiofrequency radiation by atomic nuclei in the presence of a strong magnetic field. The chemical environment of each nucleus influences the exact frequency at which it absorbs, providing a "fingerprint" of the molecule's structure.

For N-Phenyloctanediamide and its derivatives, ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are essential.

¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

¹³C NMR provides information about the different types of carbon atoms in the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragment Analysis, including Untargeted Screening

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and can also provide structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the original molecule and can be used to deduce its structure.

High-Resolution Mass Spectrometry (HRMS) is an advanced form of MS that can measure the mass-to-charge ratio to a very high degree of accuracy (typically to the third or fourth decimal place). This precision allows for the determination of the exact elemental composition of a molecule, which is a powerful tool for identifying unknown compounds. HRMS is particularly valuable for analyzing complex mixtures and for untargeted screening, where the goal is to identify all detectable compounds in a sample without prior knowledge of their identity.

The coupling of liquid chromatography with HRMS (LC-HRMS) is a state-of-the-art technique for the analysis of complex samples, such as those that might contain metabolites of N-Phenyloctanediamide. This method combines the powerful separation capabilities of LC with the sensitive and specific detection of HRMS, enabling the identification and characterization of degradation products and metabolites even at low concentrations. The analysis of N-Hydroxy-N'-phenyloctanediamide often includes MS to confirm its molecular weight, which is 264.33 g/mol . carlroth.com

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for the qualitative analysis of N-Phenyloctanediamide, providing a molecular fingerprint based on the vibrational frequencies of its functional groups. The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Table 1: Expected Characteristic IR Absorption Bands for N-Phenyloctanediamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Hydroxamic Acid) | Stretching | 3200-3400 (broad) |

| N-H (Amide) | Stretching | 3100-3300 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Amide I) | Stretching | ~1650 |

| C=O (Hydroxamic Acid) | Stretching | ~1640 |

| N-H (Amide II) | Bending | 1515-1570 |

| C=C (Aromatic) | Stretching | 1450-1600 |

This table is generated based on general principles of IR spectroscopy and data from related compounds.

FTIR spectroscopy has also been employed in the characterization of drug delivery systems containing Vorinostat, such as its encapsulation in nanogels, confirming the presence of the drug within the formulation. nih.gov Furthermore, in the context of developing new crystalline forms, Drift IR has been used to confirm the absence of other polymorphic forms. google.com

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For N-Phenyloctanediamide, the phenyl group and the amide and hydroxamic acid moieties act as chromophores, which are responsible for its UV absorbance. The UV-Vis spectrum is particularly useful for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law.

The maximum absorbance (λmax) for N-Phenyloctanediamide has been reported to be around 243 nm to 247 nm. globalresearchonline.netjournalcra.comcaymanchem.com This absorption is primarily due to the π → π* electronic transitions within the aromatic phenyl ring and the carbonyl groups. The specific absorbance wavelength can be utilized for the quantification of Vorinostat in bulk drug and pharmaceutical formulations, as demonstrated in RP-HPLC methods using a UV detector set at 245 nm or 247 nm. globalresearchonline.netjournalcra.com The UV-Vis spectrum of a derivative, (7-diethylaminocoumarin-4-yl)methyl ester of suberoylanilide hydroxamic acid (AC-SAHA), has been recorded, showcasing the utility of this technique in characterizing modified versions of the compound. researchgate.net

Fluorescence spectroscopy, a more sensitive technique than UV-Vis, measures the emission of light from a molecule after it has absorbed light. While N-Phenyloctanediamide itself is not strongly fluorescent, fluorescent probes and derivatives have been used to study its biological interactions. For instance, a fluorescent assay was designed to prove the in-situ synthesis of Vorinostat from a precursor, where the release of Vorinostat leads to a competitive displacement of a quenched fluorescent compound from its target, resulting in a fluorescent signal. acs.org In another study, the internalization of fluorescently labeled nanoparticles containing Vorinostat into cells was monitored by detecting their fluorescence. arsmeso44.fr These examples highlight the application of fluorescence-based methods in studying the delivery and mechanism of action of N-Phenyloctanediamide, even if the parent compound's intrinsic fluorescence is not the primary analytical tool.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Conformational Changes

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. mdpi.com This technique is highly sensitive to the chiral nature of molecules and their three-dimensional structure. N-Phenyloctanediamide itself is a non-chiral molecule. nih.gov Therefore, CD spectroscopy is not used for its enantiomeric analysis.

However, CD spectroscopy becomes a powerful tool for studying the conformational changes induced in chiral macromolecules, such as proteins and DNA, upon interaction with N-Phenyloctanediamide. For example, CD studies have been used to investigate the alteration of DNA conformation upon binding with various compounds. mdpi.com In studies of related compounds, CD spectral analysis indicated that certain ligands induce a parallel G-quadruplex topology in DNA. researchgate.net Similarly, the interaction between a protein and a compound can be analyzed by surface plasmon resonance and circular dichroism to understand binding and conformational changes. dntb.gov.ua While direct CD studies on the interaction of N-Phenyloctanediamide with its target histone deacetylase (HDAC) proteins were not found in the provided search results, this technique is theoretically applicable and widely used to probe such interactions, revealing changes in the secondary and tertiary structure of the protein upon inhibitor binding.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. bruker.comunibo.it EPR spectroscopy can provide information on the identity, structure, and concentration of these radical species. bruker.com

In the context of N-Phenyloctanediamide, EPR spectroscopy would be the method of choice to investigate the formation of any radical intermediates or metabolites that might arise during its biological processing or degradation. Although no specific studies employing EPR for the direct analysis of N-Phenyloctanediamide radicals were identified in the search results, the technique is highly relevant for studying nitrogen-centered free radicals. rsc.orgu-tokyo.ac.jp The metabolism of some xenobiotics can proceed through radical pathways, and EPR, often in conjunction with spin-trapping techniques for short-lived radicals, would be essential to detect and characterize such species. nih.gov For instance, if the metabolism of N-Phenyloctanediamide were to involve oxidative processes leading to the formation of a nitrogen-centered radical on the aniline (B41778) or hydroxamic acid moiety, EPR would be the definitive technique for its detection.

Combined and Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of N-Phenyloctanediamide, especially in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more sensitive tandem version (LC-MS/MS) are the most widely used methods for the quantification of Vorinostat in biological fluids like plasma and urine. latamjpharm.orglongdom.orgresearchgate.netlongdom.org These methods typically involve a protein precipitation step for sample preparation, followed by separation on a reverse-phase C18 column. latamjpharm.orglongdom.orgresearchgate.net Detection is achieved using an electrospray ionization (ESI) source, usually in the positive ion mode, with quantification performed via selected ion monitoring (SIM) or multiple reaction monitoring (MRM). latamjpharm.orglongdom.orgresearchgate.net For Vorinostat, the transition m/z 265 → 232 is commonly monitored. nih.gov Deuterated internal standards, such as SAHA-d5, are often used to ensure accuracy and precision. caymanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of N-Phenyloctanediamide and its metabolites. One study utilized GC-MS for serum metabolomics to investigate the toxicological effects of SAHA in rats. researchgate.net While LC-MS is more common for the parent drug due to its polarity and thermal lability, GC-MS can be a valuable tool for identifying certain metabolites or degradation products, potentially after a derivatization step to increase volatility.

Table 2: Examples of LC-MS Methods for N-Phenyloctanediamide (Vorinostat) Analysis

| Matrix | Sample Preparation | Chromatographic Column | Mobile Phase | Detection Mode | Linearity Range | LLOQ | Reference |

| Rat Plasma | Protein Precipitation | Zorbax SB-C18 | Acetonitrile/0.1% Formic Acid (Gradient) | ESI+, SIM | 5-500 ng/mL | 5 ng/mL | latamjpharm.org |

| Rat Serum | Protein Precipitation | Phenomenex Luna® C18 | Acetonitrile/Water/Formic Acid (30:70:0.1) | ESI+, SIM | 0.05-50 µg/mL | 0.05 µg/mL | longdom.org |

| Rat Urine | Direct Injection | Phenomenex Luna® C18 | Acetonitrile/Water/Formic Acid (30:70:0.1) | ESI+, SIM | 0.5-25 µg/mL | 0.5 µg/mL | longdom.org |

| Mouse Plasma | Protein Precipitation | Atlantis C18 | 0.1% Formic Acid/Acetonitrile (25:75) | ESI+, MRM | 1.01-1008 ng/mL | 1.01 ng/mL | nih.gov |

Development and Validation of Analytical Methods for Research Purity and Identity Confirmation

The development and validation of analytical methods are critical to ensure that they are suitable for their intended purpose, providing reliable, reproducible, and accurate data for the purity and identity confirmation of N-Phenyloctanediamide. journalcra.comjournalcra.com These validation studies are performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH).

For N-Phenyloctanediamide, various RP-HPLC and LC-MS/MS methods have been developed and validated. globalresearchonline.netjournalcra.comnih.govjournalcra.comlongdom.org The validation process assesses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. journalcra.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For Vorinostat, linearity has been demonstrated over various concentration ranges, with correlation coefficients (r²) typically ≥0.99. globalresearchonline.netnih.govlongdom.org

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the drug is added to a sample and the percentage recovered is calculated. For Vorinostat, recovery values are typically within the range of 85-115%. globalresearchonline.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For Vorinostat methods, both intra-day and inter-day precision are typically required to be less than 15% (and often less than 2% for drug substance assays). globalresearchonline.netlatamjpharm.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net The LOQ for Vorinostat in biological fluids can be as low as a few nanograms per milliliter. latamjpharm.orgnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. globalresearchonline.net

These validated methods are crucial for quality control of the bulk drug and its pharmaceutical formulations, as well as for supporting pharmacokinetic and metabolomic studies in research and clinical settings. globalresearchonline.netlatamjpharm.orglongdom.org

Future Directions and Emerging Research Opportunities

Design and Synthesis of More Selective Diamide-Based Modulators

The development of diamide-based modulators with enhanced selectivity remains a critical area of research. For insecticidal applications, achieving higher selectivity towards pest species while minimizing impact on non-target organisms, such as beneficial insects and mammals, is paramount researchgate.net. Studies suggest that strategic modifications to the molecular structure, particularly around the anthraniloyl moiety, can influence selectivity towards specific insect ryanodine (B192298) receptors (RyRs) researchgate.net. Research is actively exploring substitutions on phenyl, amide, and pyrazole (B372694) moieties to optimize insecticidal activity and spectrum, leading to the discovery of compounds like cyclaniliprole (B1261310) through chemical structure optimization researchgate.net. Furthermore, the design of novel diamide (B1670390) compounds incorporating specific functional groups, such as those found in pyrazole or polyfluoro-substituted phenyl skeletons, aims to improve fungicidal, insecticidal, and acaricidal activities, with ongoing structure-activity relationship (SAR) studies guiding these efforts researchgate.netmdpi.com. The development of nitrobenzene-substituted anthranilic diamides has shown promise in achieving better insect selectivity compared to existing compounds like chlorantraniliprole (B1668704) researchgate.net. Future research will continue to leverage these SAR insights to create next-generation diamide insecticides with superior target specificity and reduced environmental impact.

Exploration of Novel Biological Targets for N-Phenyloctanediamide Derivatives

N-phenyloctanediamide derivatives, notably suberoylanilide hydroxamic acid (SAHA, Vorinostat), are well-established histone deacetylase (HDAC) inhibitors acs.orgresearchgate.netncats.iojabonline.in. While their role in cancer therapy through the induction of differentiation and apoptosis is recognized researchgate.netacs.org, ongoing research seeks to elucidate broader biological roles and identify novel therapeutic targets. Studies are investigating the interaction of SAHA analogues with specific HDAC isozymes, such as HDAC8 and HDAC6, to understand their precise mechanisms of action and to develop more targeted therapies acs.orgjabonline.in. For instance, research into HDAC6 inhibitors is exploring their potential in treating conditions like Oral Squamous Cell Carcinoma jabonline.in. Beyond HDAC inhibition, diamide derivatives are also being explored for other therapeutic applications. The structural insights gained from studying diamide modulation of insect ryanodine receptors (RyRs) suggest potential for developing therapeutic molecules to treat human myopathies, indicating that RyRs could be a target for diamide-based modulators in a mammalian context researchgate.net. Future research will likely focus on identifying new cellular pathways and molecular targets modulated by N-phenyloctanediamide derivatives, expanding their therapeutic potential beyond oncology.

Advancements in Sustainable and Efficient Synthetic Methodologies

The synthesis of diamide compounds is crucial for enabling further research and development. Significant advancements have been made in developing sustainable and efficient synthetic methodologies. A notable development is the direct synthesis of diamides from dicarboxylic acids and amines using niobium pentoxide (Nb₂O₅) as a reusable heterogeneous Lewis acid catalyst acs.orgnih.gov. This method offers advantages in terms of water and base tolerance, leading to high yields, such as 95% for the reaction of succinic acid with n-octylamine when using Nb₂O₅ calcined at 500 °C for 3 hours acs.orgnih.gov. Such catalytic systems represent a step towards greener chemical processes in the synthesis of diamides acs.orgnih.gov. Concurrently, research continues to explore expeditious synthetic routes for N-phenyloctanediamide (SAHA) and its derivatives, aiming for improved yields and simplified procedures researchgate.net. The development of novel synthetic pathways for various diamide compounds, including those incorporating pyrazole or polyfluoro-substituted phenyl groups, is also an active area, driven by the need for efficient access to diverse chemical scaffolds for biological screening researchgate.netmdpi.comresearchgate.net. These ongoing efforts in synthetic chemistry are vital for providing researchers with the necessary quantities of these compounds for comprehensive biological evaluation and drug discovery.

Comprehensive Elucidation of the Broader Biological Roles and Pathways involving N-Phenyloctanediamide

While the roles of N-phenyloctanediamide (SAHA) as an HDAC inhibitor are well-documented, a comprehensive understanding of its broader biological functions and the intricate pathways it influences is still evolving. SAHA is known to induce cell cycle arrest, primarily in the G1 and G2/M phases, and to promote massive apoptosis in various cancer cell lines, similar to other potent HDAC inhibitors researchgate.netacs.org. Research is ongoing to fully elucidate the downstream effects of histone hyperacetylation mediated by SAHA, including its impact on gene expression regulation, chromatin remodeling, and cellular differentiation acs.orgresearchgate.netmdpi.com. Studies are also investigating the metabolic fate of N-phenyloctanediamide, highlighting the need to monitor its N-reductive metabolism for potential toxicological insights researchgate.net. Furthermore, the exploration of SAHA's effects on specific cell types, such as its impact on recombinant protein production in plant cell cultures or its role in modulating specific signaling pathways like the BCR-ABL/STAT5 pathway in leukemia cells, points to a wider range of biological activities yet to be fully characterized mdpi.comunl.pt. Future research will aim to map the complete network of biological pathways affected by N-phenyloctanediamide and its derivatives, potentially uncovering new therapeutic applications and a deeper understanding of epigenetic regulation.

Q & A

Q. How to address reproducibility challenges in this compound research across laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.